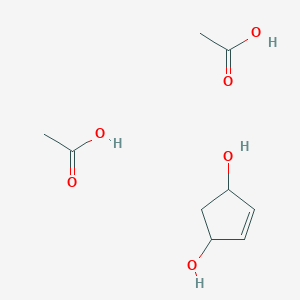

Acetic acid;cyclopent-4-ene-1,3-diol

Description

Properties

CAS No. |

60389-71-1 |

|---|---|

Molecular Formula |

C9H16O6 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

acetic acid;cyclopent-4-ene-1,3-diol |

InChI |

InChI=1S/C5H8O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4) |

InChI Key |

JJEHYSMYFIUVAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1C(C=CC1O)O |

Origin of Product |

United States |

Preparation Methods

Selective cis-1,2-Reduction and One-Pot Acylation

The foundational method, detailed in DE102007027189A1, employs a borohydride-mediated reduction of 4-hydroxycyclopent-2-enone (I) followed by in situ acylation.

Reaction Mechanism and Conditions

Sodium borohydride (40.8 mmol) reduces the enone system of 4-hydroxycyclopent-2-enone in the presence of substoichiometric trivalent rare earth metal catalysts (e.g., LaCl₃). This step selectively generates cis-cyclopent-4-ene-1,3-diol (IV) via cis-1,2-hydride addition, achieving >90% diastereomeric excess. The reaction proceeds at 0–10°C in tetrahydrofuran (THF), with incremental borohydride addition to minimize over-reduction.

Acylation and Workup

Without isolating IV, acetic anhydride (305.8 mmol) and triethylamine (30.9 g) are added at 0–10°C, catalyzed by 4-dimethylaminopyridine (DMAP, 4.1 mmol). After 60 minutes, the crude diacetate (VI) is extracted with methyl tert-butyl ether and distilled, yielding 8.4 g of VI (44.7% uncorrected, 66% corrected for purity). Key impurities include over-reduced byproducts (15%) and residual starting material (8%).

Table 1: Optimization of One-Pot Synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| Borohydride Addition | Incremental (10% aliquots) | Prevents over-reduction |

| Catalyst Loading | 0.1 eq LaCl₃ | Enhances cis-selectivity |

| Acylation Temperature | 0–10°C | Minimizes ester hydrolysis |

| Solvent | THF/MeOH | Facilitates intermediate solubility |

Hydrogenation-Dihydroxylation Cascade

VulcanChem’s industrial protocol prioritizes continuous flow reactors for scalable production.

Hydrogenation of Cyclic Dienes

Cyclopentadiene undergoes partial hydrogenation over palladium/carbon (Pd/C) at 50–80°C under 5–10 bar H₂, yielding cyclopentene. This intermediate is subjected to osmium tetroxide (OsO₄)-catalyzed dihydroxylation in a biphasic system (H₂O/tert-BuOH), forming cis-cyclopent-4-ene-1,3-diol with 70–75% enantiomeric excess.

Ruthenium-Catalyzed Hydrogenation of 1,3-Diones

Recent advances (PMC7893635) utilize Ru/C for direct hydrogenation of cyclopent-4-ene-1,3-dione to the diol.

Reaction Profile and Byproduct Analysis

At 100°C and 50 bar H₂, Ru/C (5 wt%) selectively reduces the diketone to cis-diol (4b-cis) via intermediate enol formation. Competing pathways include dehydration to cyclopent-2-enone (4c) and further hydrogenation to cyclopentanone (4d). Kinetic control favors 4b-cis, with a cis:trans ratio of 8:1.

Table 2: Catalytic Hydrogenation Performance

| Catalyst | H₂ Pressure (bar) | Temperature (°C) | cis-4b Yield (%) |

|---|---|---|---|

| Ru/C | 50 | 100 | 68 |

| Pd/C | 50 | 100 | 42 |

| Pt/C | 50 | 80 | 55 |

Stereochemical Considerations in Diacetate Formation

Spectroscopic data (SpectraBase ID 5fEcoYQz1FA) confirm the cis configuration of the diacetate derivative (UKPIBFMHHUEUQR-DTORHVGOSA-N). Nuclear Overhauser effect (NOE) correlations between H-1 and H-3 protons (δ 5.21–5.45 ppm) verify the syn-diacetate geometry, critical for biological activity.

Comparative Analysis of Methodologies

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | cis-Selectivity | Scalability |

|---|---|---|---|

| Borohydride/Acylation | 66* | >90% | Lab-scale (10–100 g) |

| Flow Dihydroxylation | 75 | 70–75% | Industrial (kg/day) |

| Ru/C Hydrogenation | 68 | 89% | Pilot plant (1–10 kg) |

*Corrected for purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents used.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Osmium tetroxide, potassium permanganate.

Reduction: Hydroboron reagents, palladium catalysts.

Substitution: Various acids and bases depending on the desired substitution.

Major Products Formed

Oxidation: Vicinal diols, ketones, and carboxylic acids.

Reduction: Alcohols and hydrocarbons.

Substitution: Functionalized cyclopentene derivatives.

Scientific Research Applications

Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol serves as a building block in synthesizing complex organic molecules.

- Biology This compound is investigated as a biochemical probe for studying enzyme mechanisms.

- Medicine Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol is explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions Analysis

Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol undergoes several chemical reactions:

- Oxidation The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide (). The major products of oxidation are Cyclopent-4-ene-1,3-dione or cyclopent-4-ene-1,3-dicarboxylic acid.

- Reduction The compound can be reduced to form cyclopentane derivatives. Reducing agents such as lithium aluminum hydride () or sodium borohydride () are used. The major product of reduction is Cyclopentane-1,3-diol.

- Substitution The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups. Halogenation can be achieved using reagents like thionyl chloride () or phosphorus tribromide (). The major products of substitution are Cyclopent-4-ene-1,3-dihalides or cyclopent-4-ene-1,3-dialkyl derivatives.

Mechanism of Action

The mechanism of action of cyclopent-4-ene-1,3-diol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a concerted reaction with electrophilic oxygen atoms, leading to the formation of cyclic intermediates and diols . The specific pathways and targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Reactivity : Cyclopent-4-ene-1,3-diol’s hydroxyls undergo esterification (e.g., with acetic acid) or oxidation (e.g., to cyclopent-4-ene-1,3-dione) . Butane-2,3-diol lacks ring strain, making it less reactive in cycloadditions.

- Stereochemistry : The cis/trans isomerism in cyclopentene diols influences solubility and crystallinity. For example, cis-cyclopent-4-ene-1,3-diol is selectively synthesized via borohydride reduction .

Key Observations:

- Selectivity: The monoacetate is synthesized under controlled conditions (e.g., stoichiometric acetic acid), while diesters require excess acylating agents .

- Purification : Cyclopentene diol derivatives are often purified via column chromatography (silica gel or C-18 RP columns) , whereas butane-2,3-diol is distilled.

Key Observations:

- Pharmaceuticals: The monoacetate derivative of cyclopentene diol is explored for targeted drug delivery due to its balance of hydrophilicity and lipophilicity .

- Industrial Use : Butane-2,3-diol’s flexibility and low cost make it preferable for bulk applications, whereas cyclopentene diols are niche, high-value intermediates .

Physicochemical Properties

| Property | Cyclopent-4-ene-1,3-diol | Monoacetate | Diacetate | Butane-2,3-diol |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 116.12 | 174.15 | 216.19 | 90.12 |

| Polarity | High (diol) | Moderate | Low | High |

| Solubility | Water > organic solvents | Organic solvents | Organic solvents | Miscible in water |

| Stability | Oxidizes in air | Stable | Stable | Hygroscopic |

Key Observations:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing acetic acid;cyclopent-4-ene-1,3-diol, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification or enzymatic acetylation. In chemical synthesis, cyclopent-4-ene-1,3-diol reacts with acetic anhydride or acetyl chloride under acidic/basic catalysis. Critical conditions include temperature control (e.g., 0°C for sensitive intermediates) and purification via column chromatography (e.g., using hexane/ethyl acetate gradients). Enzymatic routes using Candida antarctica lipase enable regioselective acetylation, requiring anhydrous solvents and precise pH control to optimize enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include:

- Cyclopentene protons (δ 5.5–6.5 ppm, doublets for olefinic H).

- Acetate methyl group (δ 2.0–2.1 ppm, singlet).

- Diol hydroxyls (δ 1.5–3.0 ppm, broad after exchange).

- HRMS : Confirm molecular ion ([M+H]⁺ or [M–H]⁻) with <5 ppm error.

- IR : C=O stretch (~1740 cm⁻¹ for acetate) and O–H stretch (~3400 cm⁻¹ for diol).

- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to cyclopentene derivatives?

- Methodological Answer : For ambiguous stereochemistry:

- Use NOESY/ROESY to detect spatial proximity between protons (e.g., cyclopentene H and adjacent substituents).

- Perform density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data.

- Synthesize stereoisomerically pure reference compounds via chiral catalysts (e.g., Sharpless dihydroxylation) for comparative analysis .

Q. What experimental strategies optimize regioselective acetylation of cyclopent-4-ene-1,3-diol to minimize byproducts?

- Methodological Answer :

- Enzymatic Catalysis : Use Candida antarctica lipase B in tert-butanol at 40°C, which selectively acetylates the pro-S hydroxyl group (≥90% regioselectivity).

- Chemical Catalysis : Employ bulky bases (e.g., DMAP) with acetic anhydride to favor acetylation of less sterically hindered hydroxyls.

- Monitor reaction progress via TLC (silica gel, 1:1 hexane/ethyl acetate) and isolate intermediates via flash chromatography .

Q. How should researchers design kinetic studies to evaluate the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25–60°C.

- Sample aliquots at intervals (0, 24, 48, 72 h) and quantify degradation via HPLC-UV (C18 column, 210 nm detection).

- Calculate degradation rate constants (k) using first-order kinetics.

- Validate hydrolytic products via LC-MS (e.g., cyclopentene diol and acetic acid) .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Use DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic carbons on the cyclopentene ring.

- Simulate transition states for nucleophilic attack (e.g., water or amines) to assess activation energies.

- Validate predictions with experimental kinetic data (e.g., monitoring reaction progress via in-situ IR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.